Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate
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Overview
Description
Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate: is a chemical compound that belongs to the class of fatty acid esters It is characterized by the presence of a dodecanoate chain attached to a methyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate typically involves the esterification of 12-hydroxydodecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous feeding: of reactants
Efficient mixing: and heat transfer
Catalyst regeneration: to minimize waste
Chemical Reactions Analysis
Types of Reactions
Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Dodecanoic acid derivatives
Reduction: 12-hydroxydodecanoic acid
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism by which Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate exerts its effects involves interactions with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-[(2S,5R)-5-ethyloxolan-2-yl]dodecanoate
- Methyl 12-[(2R,5S)-5-ethyloxolan-2-yl]dodecanoate
- Methyl 12-[(2R,5R)-5-ethyloxolan-2-yl]dodecanoate
Uniqueness
Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate is unique due to its specific stereochemistry, which can influence its physical and chemical properties. The (2S,5S) configuration may result in different biological activities and interactions compared to its stereoisomers.
Properties
CAS No. |
62136-68-9 |
---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-17-15-16-18(22-17)13-11-9-7-5-4-6-8-10-12-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
HCBDMBCJLQYFNZ-ROUUACIJSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H](O1)CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCC1CCC(O1)CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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